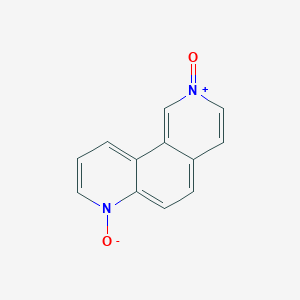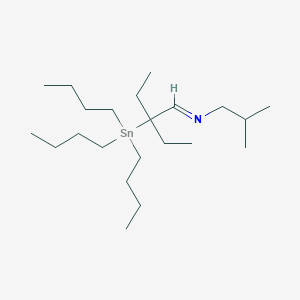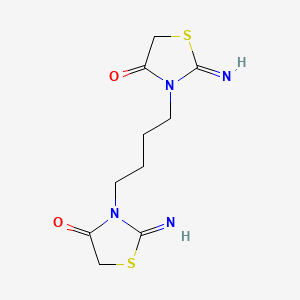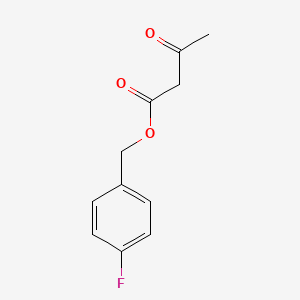
1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound belonging to the class of ionic liquids. Ionic liquids are salts in the liquid state, typically composed of organic cations and inorganic anions. This particular compound is characterized by its imidazolium core, which is substituted with ethyl, methyl, and methylsulfanyl groups, and paired with an iodide anion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of 1-methylimidazole with ethyl iodide, followed by the introduction of a methylsulfanyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out in a polar solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common. Purification steps, including crystallization and recrystallization, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolium ring can be reduced under specific conditions, although this is less common.
Substitution: The iodide anion can be substituted with other anions through metathesis reactions using silver salts or other halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Silver nitrate, sodium chloride.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Corresponding imidazolium salts with different anions.
科学研究应用
1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Investigated for its potential as a stabilizing agent for enzymes and proteins.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
作用机制
The mechanism of action of 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is largely dependent on its ionic nature. In electrochemical applications, the compound facilitates ion transport due to its high ionic conductivity. In biological systems, it may interact with cellular membranes and proteins, altering their structure and function. The exact molecular targets and pathways can vary based on the specific application and context.
相似化合物的比较
- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Comparison: Compared to these similar compounds, 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to the presence of the methylsulfanyl group, which can impart different chemical reactivity and physical properties. For instance, the methylsulfanyl group can undergo oxidation, providing additional functionalization options. Additionally, the iodide anion can be easily substituted, allowing for the synthesis of a variety of imidazolium salts with tailored properties.
属性
CAS 编号 |
61640-37-7 |
|---|---|
分子式 |
C7H15IN2S |
分子量 |
286.18 g/mol |
IUPAC 名称 |
1-ethyl-3-methyl-2-methylsulfanyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C7H14N2S.HI/c1-4-9-6-5-8(2)7(9)10-3;/h5-7H,4H2,1-3H3;1H |
InChI 键 |
MEBLPOJORGMXFK-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+]1C=CN(C1SC)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)
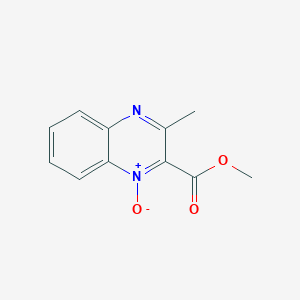
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine](/img/structure/B14588364.png)
![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)
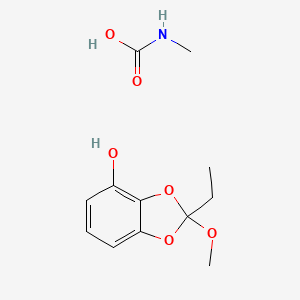
![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
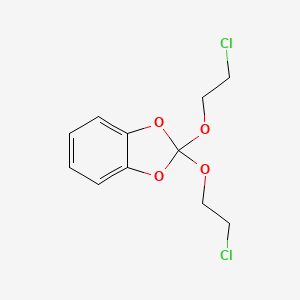
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)
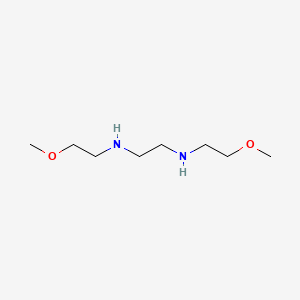
![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
